

An In-depth Technical Guide to the Physicochemical Properties of Yellow AB

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Compound of Interest

Compound Name: Yellow AB

Cat. No.: B1669018

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of compounds commonly referred to as **Yellow AB**. The term "**Yellow AB**" can be ambiguous, as it has been used to describe at least two distinct azo dyes: Fast **Yellow AB** (C.I. Acid Yellow 9) and Solvent Yellow 5. This document will address both compounds, clarifying their individual properties and methodologies for their study, tailored for researchers, scientists, and drug development professionals.

Part 1: Fast Yellow AB (C.I. Acid Yellow 9)

Fast **Yellow AB**, also known by its E number E105, is a water-soluble azo dye.^[1] It was historically used as a food colorant but has since been delisted in Europe and the USA due to toxicological concerns.^{[2][3]} Today, it serves as an analytical reference standard and a model compound for environmental studies on the degradation of azo dyes.^{[2][4]}

Physicochemical Properties of Fast Yellow AB

The key physicochemical properties of Fast **Yellow AB** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid	[2][5]
Synonyms	Acid Yellow 9, C.I. 13015, Food Yellow 2, E105	[2][5]
CAS Number	2706-28-7	[2][5]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₆ S ₂ (Acid form)	[2][6]
Molecular Weight	357.36 g/mol (Acid form)	[2][6]
Molecular Formula	C ₁₂ H ₉ N ₃ Na ₂ O ₆ S ₂ (Disodium salt)	[1][2]
Molecular Weight	401.33 g/mol (Disodium salt)	[1]
Melting Point	102-104 °C	[5][6]
Solubility	Soluble in water.	[5]
UV-Vis λ _{max}	420 nm, 491 nm	[5]

Experimental Protocols

The synthesis of Fast **Yellow AB** is a classic example of azo dye formation, involving two primary steps: the diazotization of sulfanilic acid and its subsequent coupling with orthanilic acid.[2]

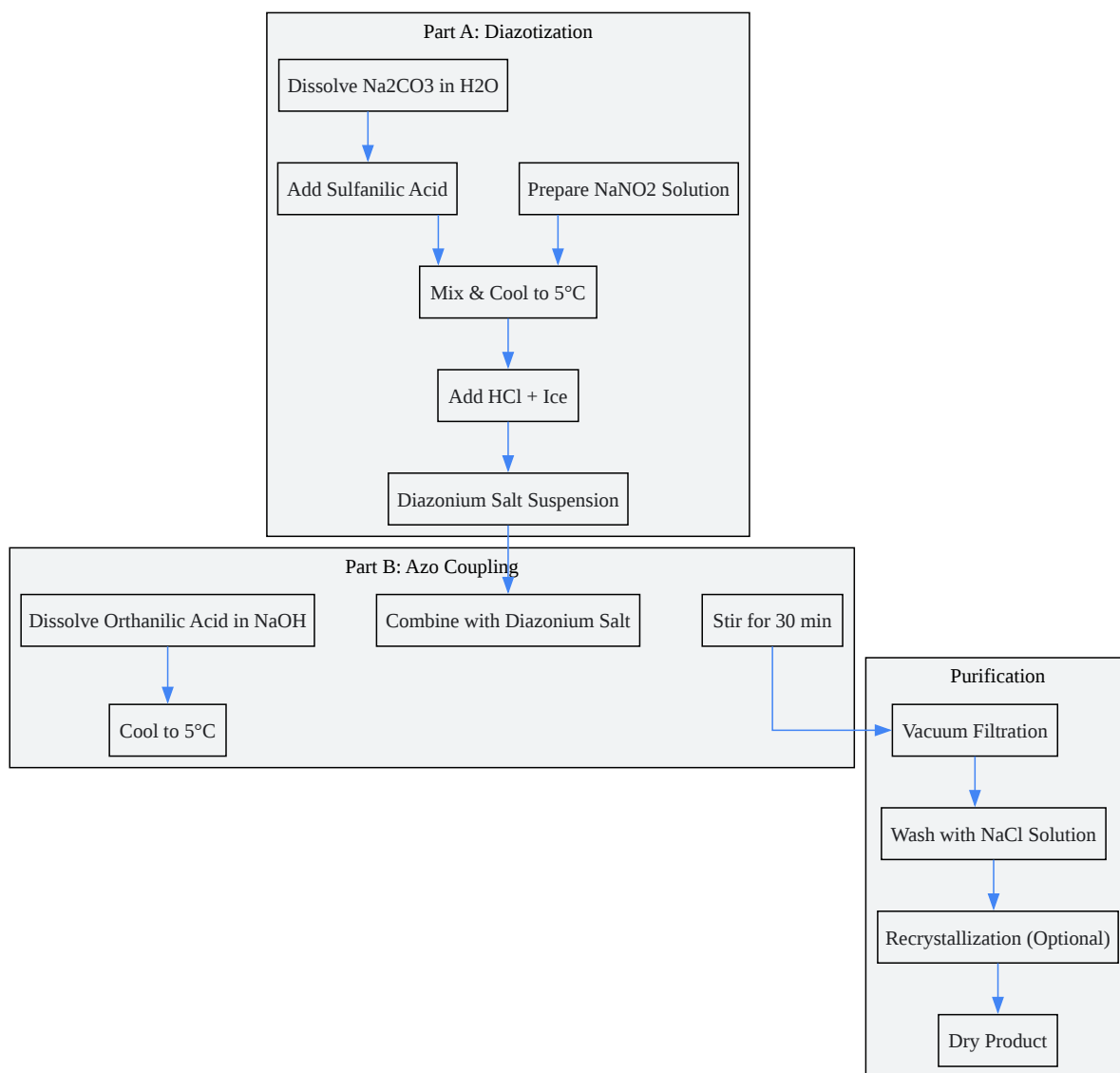
Part A: Diazotization of Sulfanilic Acid[2]

- In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.
- To this solution, add 4.8 g of sulfanilic acid.
- In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.

- Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 5 °C in an ice-water bath.
- Slowly add 5 mL of concentrated hydrochloric acid, diluted with 10 g of crushed ice, to the cooled solution while stirring. A fine precipitate of the diazonium salt should form.
- Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling[2]

- In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide solution.
- Cool this solution to 5 °C in an ice-water bath.
- While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension from Part A to the 2-aminobenzenesulfonic acid solution. An intense yellow-orange color will develop.
- Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
- Collect the precipitated Fast **Yellow AB** by vacuum filtration using a Büchner funnel.
- Wash the solid product with a small amount of cold, saturated NaCl solution.
- Recrystallize the crude product from a minimal amount of hot water for purification, if necessary.
- Dry the purified product.

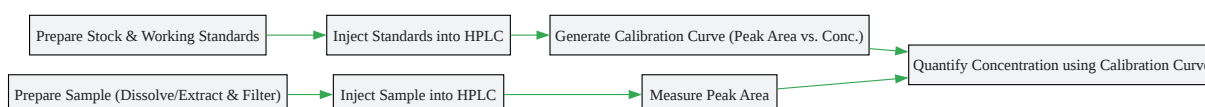


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Caption: Synthesis workflow for Fast **Yellow AB**.

HPLC is a primary technique for the detection and quantification of Fast **Yellow AB**.^[7]

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. A C18 reversed-phase column is commonly used.^{[4][7]}
- Standard Preparation: Prepare a stock solution of Fast **Yellow AB** (e.g., 1 mg/mL) in deionized water. From this, create a series of working standards by serial dilution.^[4]
- Mobile Phase: A typical mobile phase involves a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.^[4]
- Calibration: Inject the working standards to construct a calibration curve by plotting the chromatographic peak area against the known concentrations.^[4]
- Sample Analysis: Prepare the sample by dissolving or extracting it in a suitable solvent, followed by filtration. Inject the prepared sample into the HPLC system.
- Quantification: Determine the concentration of Fast **Yellow AB** in the sample by comparing its peak area to the calibration curve.^[4]



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Caption: General workflow for HPLC analysis.

Part 2: Solvent Yellow 5 (Yellow AB)

Solvent Yellow 5, also known as 1-Phenylazo-2-naphthalenamine, is another azo dye referred to as **Yellow AB**.^[8] Unlike Fast **Yellow AB**, it is not water-soluble and was historically used to color products like oleomargarine.^{[8][9]}

Physicochemical Properties of Solvent Yellow 5

Key properties of Solvent Yellow 5 are detailed below.

Property	Value	Reference(s)
CAS Name	1-Phenylazo-2-naphthalenamine	[8]
Synonyms	C.I. Solvent Yellow 5, FD & C Yellow No. 3, C.I. 11380	[8]
CAS Number	85-84-7	[8][10]
Molecular Formula	C ₁₆ H ₁₃ N ₃	[8][11]
Molecular Weight	247.29 g/mol	[8][11]
Appearance	Red platelets or orange/light yellow powder.	[8][9][10]
Melting Point	102-104 °C	[8][10]
Boiling Point	~380.33 °C (rough estimate)	[10]
Solubility	Practically insoluble in water. Soluble in alcohol, carbon tetrachloride, acetic acid, and vegetable oils.	[8][9][10]
Spectral Properties	In strong sulfuric acid, it appears blu-ray purple; upon dilution, it turns red with an orange precipitate. An alcoholic solution turns red with the addition of HCl.	[10]

Experimental Protocols

The preparation of Solvent Yellow 5 involves the coupling of diazotized aniline with 2-naphthylamine (β-naphthylamine).[9][10]

- Diazotization: Aniline is diazotized using a standard procedure, typically involving sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
- Coupling: The resulting aniline diazonium salt is then coupled with 2-naphthylamine to form the final product, 1-Phenylazo-2-naphthalenamine.[10]

Solvent Yellow 5 can be purified by recrystallization from solvents such as glacial acetic acid, an acetic acid/water mixture, or ethanol.[9][10]

Disclaimer: The experimental protocols provided are for informational purposes and are adapted from established methods. Researchers should conduct their own risk assessments and optimizations. The use of these compounds may be restricted, and their toxicological properties should be carefully considered.

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